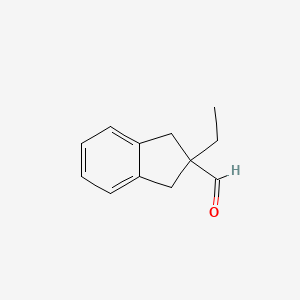
2-ethyl-2,3-dihydro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of indene, a bicyclic hydrocarbon, and features an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the cyclization of ortho-formyl trans-cinnamaldehydes. This process can be achieved through transition-metal-free, reductive cyclization using Hantzsch ester in the presence of an aminocatalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 2-ethyl-2,3-dihydro-1H-indene-2-methanol.
Substitution: Formation of various substituted indene derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Ethylindane: A structurally similar compound without the aldehyde group.
1H-Indene-2-carbaldehyde: Another indene derivative with an aldehyde group at a different position.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A compound with an amino group and carboxamide functionality.
Uniqueness: 2-Ethyl-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an ethyl group and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1262415-81-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.23896 |
Synonyms |
2-ethyl-2,3-dihydro-1H-Indene-2-carboxaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















